Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate
Description
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone functionalized with a 2-methoxyphenoxy-methyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive α,β-unsaturated carbonyl system, which enables participation in conjugate addition reactions and polymerization.
Properties
CAS No. |
646064-55-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8H,2,4,9H2,1,3H3 |
InChI Key |
ORJRFZCPRXPYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)COC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-methoxyphenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Thiazolidine Derivatives (e.g., )
- The incorporation of a thiazolidine ring replaces the α,β-unsaturated system, significantly altering biological activity. These compounds exhibit antitussive properties due to interactions with cough receptors, unlike the target compound.
- Synthesis involves cyclization steps (e.g., formation of 1,3-dioxolane intermediates), contrasting with the direct esterification likely used for the target compound.
The tert-butyl group’s steric bulk may reduce reactivity in conjugate additions compared to the target compound.
Electron-Withdrawing Groups (e.g., ) The cyano group in ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate enhances electrophilicity, making it more reactive in nucleophilic attacks compared to the electron-rich target compound.
Physicochemical Properties
Biological Activity
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological effects, and mechanisms of action associated with this compound, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound is an ester derivative characterized by its unique structure, which includes a methoxyphenyl group attached to a prop-2-enoate moiety. The synthesis typically involves the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the ether, followed by esterification with ethyl acrylate.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies show that derivatives with methoxy groups can scavenge free radicals effectively, thereby preventing oxidative stress in cells. The antioxidant activity is often assessed using assays like DPPH and ABTS, where lower IC50 values indicate higher potency.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 15.4 | DPPH |
| Similar Methoxy Derivative | 12.3 | DPPH |
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies using macrophage cell lines have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy group enhances electron donation, allowing the compound to neutralize free radicals.
- Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into bacterial membranes, leading to increased permeability and cell death.
- Cytokine Modulation : By influencing signaling pathways such as NF-kB, the compound can downregulate inflammatory responses in immune cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Cancer Research : In a study involving human cancer cell lines, the compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
- Cell Line : MCF7 (Breast Cancer)
- IC50 : 18 µM
- Dermatological Applications : Its anti-inflammatory properties have led to investigations into topical formulations for treating skin conditions such as psoriasis and eczema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
